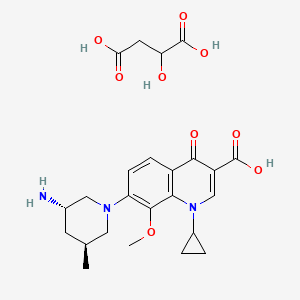

Nemonoxacin malate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVJINCWEIPOFL-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241759 | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951163-60-3 | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemonoxacin malate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMONOXACIN MALATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemonoxacin Malate: A Technical Guide to its Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. Nemonoxacin, a novel non-fluorinated quinolone, has emerged as a potent agent against MRSA. This technical guide provides an in-depth analysis of nemonoxacin malate's mechanism of action, its quantitative efficacy, and the molecular basis of resistance. Detailed experimental protocols for key assays are provided, along with visualizations of the critical pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Nemonoxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting capability is a hallmark of its efficacy and contributes to a lower propensity for resistance development compared to other quinolones.[4][5]

-

DNA Gyrase (GyrA/GyrB subunits): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2]

-

Topoisomerase IV (ParC/ParE subunits): This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, enabling proper segregation into daughter cells.[2]

Nemonoxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[2] The accumulation of these unrepaired double-strand breaks triggers a cascade of events, including the cessation of DNA replication and, ultimately, bacterial cell death.[2]

The chemical structure of nemonoxacin, particularly the C-8 methoxy group, is critical for its enhanced dual-inhibitory effects and its potent activity against Gram-positive bacteria like MRSA.[1][4] As a non-fluorinated quinolone, it may also present a reduced profile for certain toxic side effects associated with fluorinated compounds.[3]

Quantitative Efficacy Data Against S. aureus

The in vitro activity of nemonoxacin has been extensively evaluated against various phenotypes of S. aureus. The Minimum Inhibitory Concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Nemonoxacin MIC Values (μg/mL) Against Methicillin-Susceptible S. aureus (MSSA)

| Study Reference | Isolate Type | MIC₅₀ | MIC₉₀ |

|---|---|---|---|

| Lauderdale T-L, et al. (2009)[6] | MSSA | ≤0.03 | 0.03 |

| Adam HJ, et al. (2009)[7] | MSSA | - | 0.12 |

| Mayanskiy N, et al. (2018)[8] | MSSA | 0.03 | 0.06 |

| Li Y, et al. (2015)[9] | Ciprofloxacin-Susceptible MSSA | - | 0.063 |

| Li Y, et al. (2015)[9] | Ciprofloxacin-Resistant MSSA | - | 0.25 |

Table 2: Nemonoxacin MIC Values (μg/mL) Against Methicillin-Resistant S. aureus (MRSA)

| Study Reference | Isolate Type | MIC₅₀ | MIC₉₀ |

|---|---|---|---|

| Adam HJ, et al. (2009)[7][10] | MRSA (General) | 4 | - |

| Adam HJ, et al. (2009)[7][10] | Community-Associated MRSA (CA-MRSA) | 0.25 | 0.5 |

| Lauderdale T-L, et al. (2009)[6][11] | Ciprofloxacin-Susceptible MRSA | ≤0.03 | ≤0.03 |

| Lauderdale T-L, et al. (2009)[6][11] | Ciprofloxacin-Resistant MRSA | 1 | 1 |

| Lauderdale T-L, et al. (2009)[6][11] | CA-MRSA | 0.06 | 0.06 |

| Lauderdale T-L, et al. (2009)[6][11] | Vancomycin-Intermediate MRSA (VISA) | - | 2 |

| Mayanskiy N, et al. (2018)[8] | MRSA | 0.5 | 0.5 |

| Li Y, et al. (2015)[9] | Ciprofloxacin-Susceptible MRSA | - | 0.25 |

| Li Y, et al. (2015)[9] | Ciprofloxacin-Resistant MRSA | - | 1.0 |

Mechanisms of Resistance in MRSA

Resistance to quinolones in S. aureus primarily arises from two mechanisms: alterations in the drug targets and active efflux of the drug from the cell.

4.1 Target Site Mutations The most significant mechanism of resistance involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[12] These mutations alter the amino acid sequence of the enzymes, reducing the binding affinity of nemonoxacin and other quinolones.[12][13] Strains with multiple mutations, particularly in both gyrA and parC, often exhibit higher levels of resistance.[12][13] Nemonoxacin's potent, dual-target activity means that multiple mutations are often required to confer significant resistance, lowering the probability of its spontaneous emergence.[5][14]

4.2 Efflux Pumps Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular drug concentration at the target site. In S. aureus, pumps such as NorA can contribute to low-level fluoroquinolone resistance.[15] While nemonoxacin is a substrate for some efflux pumps, its high potency often overcomes this mechanism. The overexpression of these pumps can, however, contribute to reduced susceptibility.

Experimental Protocols

5.1 Protocol 1: Minimum Inhibitory Concentration (MIC) Determination This protocol outlines the agar dilution method, a standard procedure for determining the MIC of an antimicrobial agent.[16]

Methodology:

-

Preparation of Nemonoxacin Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Preparation of Agar Plates: Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C. Prepare a series of twofold serial dilutions of the nemonoxacin stock solution. Add 1 part drug dilution to 9 parts molten agar to achieve the final desired concentrations (e.g., 0.008 to 128 µg/mL). Pour plates and allow them to solidify. A drug-free control plate must be included.

-

Inoculum Preparation: Culture MRSA isolates overnight on a non-selective agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to yield a final inoculum concentration of 10⁴ CFU per spot.

-

Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the nemonoxacin-containing and control agar plates.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of nemonoxacin that completely inhibits visible bacterial growth.

5.2 Protocol 2: Topoisomerase IV / DNA Gyrase Inhibition Assay (DNA Decatenation) This protocol describes an in vitro assay to measure the inhibitory effect of nemonoxacin on the decatenation activity of Topoisomerase IV. A similar principle applies to DNA Gyrase supercoiling assays.[17][18]

Methodology:

-

Enzyme and Substrate: Obtain purified S. aureus Topoisomerase IV enzyme and kinetoplast DNA (kDNA), which is a network of thousands of interlocked circular DNA molecules.

-

Reaction Buffer: Prepare an appropriate reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, and 50 µg/mL bovine serum albumin).

-

Inhibition Assay Setup: In microcentrifuge tubes, combine the reaction buffer, a fixed amount of kDNA (e.g., 200 ng), and serial dilutions of this compound. Include a positive control (enzyme, no drug) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of Topoisomerase IV to each tube (except the negative control).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a proteinase (e.g., Proteinase K) and a chelating agent (EDTA).

-

Analysis by Gel Electrophoresis: Load the reaction products onto an agarose gel. Catenated kDNA cannot enter the gel, while decatenated DNA (in the form of minicircles) can. Run the gel and visualize the DNA with an intercalating dye (e.g., ethidium bromide).

-

Interpretation: Inhibition of the enzyme is observed as a decrease in the amount of decatenated minicircles at increasing nemonoxacin concentrations.

References

- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. clinicaterapeutica.it [clinicaterapeutica.it]

- 10. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative In vitro antibacterial activity of nemonoxacin and other fluoroquinolones in correlation with resistant mechanisms in contemporary methicillin-resistant Staphylococcus aureus blood isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 16. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Nemonoxacin Malate: A Technical Guide

Nemonoxacin malate, a novel, non-fluorinated quinolone antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Marketed under the trade name Taigexyn, it exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and clinical development for researchers, scientists, and drug development professionals.

Discovery and Development

Nemonoxacin was originally developed by Procter & Gamble in the United States.[4] Its clinical development was subsequently advanced through a collaboration between Zhejiang Medicine Co., Ltd. and TaiGen Biotechnology Co., Ltd. in Taiwan.[4] The oral formulation, this compound capsule, was first launched in Taiwan in 2014, followed by approval from the China Food and Drug Administration (CFDA) in 2016.[4] An injectable formulation received approval from the National Medical Products Administration (NMPA) in China in 2021.[4] The U.S. Food and Drug Administration (FDA) has granted nemonoxacin Qualified Infectious Disease Product (QIDP) and Fast Track designations for community-acquired bacterial pneumonia (CAP) and acute bacterial skin and skin-structure infections (ABSSSI).[5]

Chemical Structure

Nemonoxacin is a C-8-methoxy non-fluorinated quinolone.[6] The malate salt has the chemical formula C₂₀H₂₅N₃O₄·C₄H₆O₅·H₂O, with a molecular mass of 514.53 g/mol .[7][8] The absence of a fluorine atom at the C-6 position, a common feature in many fluoroquinolones, may contribute to a reduced potential for certain side effects.[1][9]

Mechanism of Action

Nemonoxacin exerts its bactericidal effect through a dual-target mechanism, inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrA/B) and topoisomerase IV (ParE/C).[1][4][10] This dual inhibition reduces the risk of resistance developing from single-site mutations.[4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. By binding to the enzyme-DNA complex, nemonoxacin stabilizes it, leading to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[10]

Synthesis and Experimental Protocols

Synthesis of this compound

A patented method for preparing high-purity this compound active pharmaceutical ingredient (API) has been developed by Zhejiang Medicine Co., Ltd.[11]

Experimental Protocol: API Synthesis [11]

-

Dissolution: Dissolve nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The mole ratio of D,L-malic acid to nemonoxacin free base should be between 0.95:1.0 and 1.2:1.0. The solvent quantity should be 8-14 times the weight of the nemonoxacin free base. Maintain the temperature between 50°C and 65°C.

-

Decolorization (Optional): Add activated carbon to the solution for decolorization prior to crystallization.

-

Crystallization: Induce crystallization by cooling the solution. This can be achieved through either direct or gradient cooling methods.

-

Separation and Washing: Separate the precipitated solid from the liquid via solid-liquid separation techniques (e.g., filtration). Wash the collected solid.

-

Drying: Dry the washed solid under vacuum to yield the final this compound API.

In Vitro Susceptibility Testing

The antibacterial activity of nemonoxacin is typically determined by measuring its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay [12]

-

Preparation: Prepare serial two-fold dilutions of nemonoxacin and comparator antibiotics in cation-adjusted Mueller-Hinton broth in microtiter plates.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture of the test organism.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate under appropriate conditions (e.g., 35°C for 16-20 hours).

-

Reading: Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed using a reference strain, such as S. pneumoniae ATCC 49619.

Pharmacokinetic Studies in Healthy Volunteers

Phase I studies are conducted to evaluate the safety, tolerability, and pharmacokinetic profile of the drug.

Experimental Protocol: Single Ascending Dose PK Study [7]

-

Subject Recruitment: Enroll healthy male and female volunteers (e.g., age 18-45 years).

-

Study Design: Employ a randomized, double-blind, placebo-controlled, ascending single-dose design.

-

Dosing: Administer single oral doses of nemonoxacin (e.g., 25, 50, 125, 250, 500, 1000, 1500 mg) or placebo to cohorts of subjects.

-

Sample Collection: Collect serial blood and urine samples at predetermined time points post-dose (e.g., over 72 hours).

-

Bioanalysis: Analyze plasma and urine samples for nemonoxacin concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Calculate pharmacokinetic parameters using noncompartmental analysis, including Cmax, Tmax, AUC, half-life (t₁/₂), oral clearance (CLo), and volume of distribution (Vz/F).

-

Safety Monitoring: Monitor subjects for adverse events (AEs), and conduct vital signs measurements, physical examinations, ECGs, and clinical laboratory tests.

Clinical Efficacy Trials for Community-Acquired Pneumonia (CAP)

Phase III trials are designed to confirm the efficacy and safety of the drug in a larger patient population.

Experimental Protocol: Phase III CAP Trial [13]

-

Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-controlled trial.

-

Patient Population: Adult patients with a clinical diagnosis of community-acquired pneumonia.

-

Randomization: Eligible patients are randomized to receive either intravenous nemonoxacin (e.g., 500 mg once daily) or a comparator, such as intravenous levofloxacin (e.g., 500 mg once daily).

-

Treatment Duration: Treatment is administered for a specified period, typically 7 to 14 days.

-

Primary Endpoint: The primary efficacy outcome is the clinical cure rate at the Test-of-Cure (TOC) visit in the modified intent-to-treat (mITT) population.

-

Secondary Endpoints: Secondary outcomes include microbiological success rates and a comprehensive assessment of safety and tolerability.

Quantitative Data Summary

In Vitro Antibacterial Activity

Nemonoxacin demonstrates potent activity against a wide range of pathogens, particularly Gram-positive bacteria, including resistant strains.[6][9][14] Its activity is often superior to that of other fluoroquinolones like levofloxacin and moxifloxacin against S. pneumoniae and S. aureus.[4][15]

Table 1: In Vitro Activity of Nemonoxacin and Comparators against Key Pathogens (MIC₉₀, μg/mL)

| Organism | Nemonoxacin | Levofloxacin | Moxifloxacin | Ciprofloxacin |

| S. pneumoniae (Penicillin-Susceptible) | 0.015[14] | 2[16] | 0.25[16] | - |

| S. pneumoniae (Penicillin-Resistant) | 0.03[9][14] | - | - | - |

| S. aureus (MSSA) | 0.12[9][14] | - | - | ≥16[14] |

| S. aureus (CA-MRSA) | 0.5[9][14] | - | - | - |

| S. aureus (HA-MRSA) | 4[14] | ≥32[9][14] | 8[9][14] | ≥16[9][14] |

| E. faecalis | 1[14] | - | - | - |

| C. trachomatis | 0.06[17] | 0.25[17] | - | - |

| C. pneumoniae | 0.06[17] | 0.5[17] | - | - |

| E. coli | 32[9] | - | - | - |

| K. pneumoniae | 2[9] | - | - | - |

| P. aeruginosa | 32[9] | - | - | - |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. CA-MRSA: Community-Associated Methicillin-Resistant S. aureus; HA-MRSA: Hospital-Associated Methicillin-Resistant S. aureus.

Pharmacokinetics

Pharmacokinetic studies show that nemonoxacin is rapidly absorbed after oral administration, has a long elimination half-life supporting once-daily dosing, and is primarily excreted unchanged in the urine.[4][6]

Table 2: Pharmacokinetic Parameters of Nemonoxacin in Healthy Volunteers

| Parameter | Oral Administration (500 mg) | Intravenous Administration (500 mg) |

| Tmax (Peak Time) | 1-2 hours[1][4][7] | Not Applicable |

| Cmax (Peak Concentration) | ~2.9 μg/mL | 7.152 μg/mL[18] |

| t₁/₂ (Elimination Half-Life) | >10 hours[4] | ~11 hours[18] |

| AUC₀₋₇₂ (Area Under Curve) | ~34.8 μg·h/mL | 39.30 μg·h/mL[18] |

| Absolute Bioavailability | Nearly 100%[4] | Not Applicable |

| Urinary Excretion (Unchanged) | 60-75% over 24-72h[6] | 64.93-77.17% within 72h[18][19] |

| Plasma Protein Binding | ~16%[7] | - |

*Values are estimated from multiple studies and may vary.

Clinical Efficacy

Clinical trials have demonstrated that nemonoxacin is non-inferior to levofloxacin for the treatment of community-acquired pneumonia.[6][13][20]

Table 3: Clinical Efficacy of Nemonoxacin vs. Levofloxacin in Treating Community-Acquired Pneumonia (CAP)

| Study Type / Population | Nemonoxacin Dose | Nemonoxacin Clinical Cure Rate | Levofloxacin Dose | Levofloxacin Clinical Cure Rate | Reference |

| Phase III (IV) / mITT | 500 mg | 91.8% (279/304) | 500 mg | 85.7% (138/161) | [13] |

| Phase II (Oral) / Evaluable | 500 mg | 87.0% | 500 mg | 91.1% | [6] |

| Phase II (Oral) / Evaluable | 750 mg | 89.9% | 500 mg | 91.1% | [6] |

mITT: modified Intent-to-Treat population.

Safety and Tolerability

Nemonoxacin is generally well-tolerated in both oral and intravenous formulations.[6][21] Most adverse events are mild and transient.

Table 4: Common Adverse Events Reported in Nemonoxacin Clinical Trials

| Adverse Event | Oral Formulation | Intravenous Formulation |

| Most Frequent | Contact dermatitis, pruritus, erythema, decreased WBC, rash, nausea[6][7] | Local irritation/reactions at the injection site[18][19] |

| Gastrointestinal | Nausea, abdominal pain[6][7] | Nausea[13] |

| Dermatologic | Rash, pruritus, erythema[6][7] | Erythematous rash (face, neck, trunk)[19] |

| Nervous System | Headache[7][21] | - |

| Laboratory Abnormalities | Increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST)[6] | Elevated ALT/AST[13] |

| Cardiovascular | No significant QT interval prolongation noted[6] | QT interval prolongation[13] |

Conclusion

This compound is a potent, broad-spectrum, non-fluorinated quinolone with a favorable pharmacokinetic and safety profile. Its dual-target mechanism of action and efficacy against resistant pathogens, particularly in community-acquired pneumonia, make it a valuable addition to the antibacterial armamentarium. The detailed protocols and comprehensive data presented in this guide underscore its well-characterized development process and provide a solid foundation for further research and clinical application.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 5. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 6. dovepress.com [dovepress.com]

- 7. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Zhejiang Medicine Co Ltd Patents this compound Preparation Method [pharmaceutical-technology.com]

- 12. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous this compound vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaterapeutica.it [clinicaterapeutica.it]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Safety, tolerability, and pharmacokinetics of intravenous nemonoxacin in healthy chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Safety and Efficacy of Nemonoxacin vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

chemical structure and properties of Nemonoxacin malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly potent against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][4] Developed to overcome some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to Nemonoxacin malate.

Chemical Structure and Physicochemical Properties

Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is formulated as a malate salt to improve its pharmaceutical properties.[5]

Chemical Structure

-

Nemonoxacin (Free Base)

-

This compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of Nemonoxacin and its malate salt.

| Property | Value | Reference(s) |

| Nemonoxacin (Free Base) | ||

| Molecular Weight | 371.43 g/mol | [8][10] |

| Appearance | White Solid | [10][11] |

| This compound | ||

| Molecular Weight | 505.52 g/mol | [12][13] |

| CAS Number | 951163-60-3 | [3][12] |

| Appearance | Solid | [12] |

Mechanism of Action

Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[14]

-

Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell division.[14]

This dual inhibition is particularly effective against Gram-positive bacteria and is thought to contribute to a lower propensity for resistance development compared to other quinolones.[1][15]

Pharmacokinetics

Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports a once-daily dosing regimen.[6][16]

Human Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from studies in healthy volunteers.

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | 500 mg | 750 mg | 500 mg |

| Cmax (mg/L) | 4.47 ± 0.94 | 6.07 ± 1.25 | 7.97 ± 1.34 |

| Tmax (h) | 1-2 | 1-2 | - |

| AUC₀₋₂₄ (mg·h/L) | 40.46 ± 9.52 | 54.17 ± 12.10 | 46.92 ± 7.64 |

| t½ (h) | >10 | >10 | >10 |

| Oral Bioavailability | ~100% | ~100% | - |

| Plasma Protein Binding | ~16% | ~16% | ~16% |

| Renal Excretion (% of dose) | 60-75% (unchanged) | 60-75% (unchanged) | 60-75% (unchanged) |

Animal Pharmacokinetic Parameters (Murine Model)

Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous administration.

| Parameter | 2.5 mg/kg | 10 mg/kg | 40 mg/kg | 80 mg/kg | Reference(s) |

| Cmax (mg/L) | 0.56 | - | - | 7.32 | [17][18] |

| AUC₀₋₂₄ (mg·h/L) | 0.67 | - | - | 26.10 | [17][18] |

| t½ (h) | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | 0.8-1.4 | [17][18] |

| ELF Penetration Ratio | 1.40 | 1.40 | 1.40 | 1.40 | [19] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; t½: Elimination half-life; ELF: Epithelial lining fluid.

Pharmacodynamics and In Vitro Activity

Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens.[15] Its efficacy is best predicted by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC₀₋₂₄/MIC).[17][19] In a murine lung infection model, fAUC₀₋₂₄/MIC values of 8.6, 23.2, and 44.4 were associated with bacteriostatic, 1-log₁₀, and 2-log₁₀ CFU reduction of S. pneumoniae, respectively.[17][19]

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nemonoxacin against various bacterial isolates.

| Organism | Subgroup | Nemonoxacin MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus | MSSA | ≤0.03 - 0.12 | [4][20] |

| MRSA (Community-Acquired) | 0.06 - 0.5 | [2][4][20] | |

| MRSA (Hospital-Acquired) | 4 | [4] | |

| Ciprofloxacin-resistant MRSA | 1 | [20] | |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 - 0.06 | [4][20] |

| Penicillin-Resistant | 0.03 | [4] | |

| All Invasive Isolates | 0.06 | [20] | |

| Enterococcus faecalis | All Isolates | 1 | [4] |

| Chlamydia trachomatis | All Isolates | 0.06 | |

| Chlamydia pneumoniae | All Isolates | 0.06 | [2] |

| Helicobacter pylori | All Isolates | 0.25 | [15] |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

This section provides an overview of key methodologies used in the evaluation of Nemonoxacin.

In Vitro Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][15]

-

Preparation of Nemonoxacin Stock: this compound powder is solubilized according to the manufacturer's instructions to create a high-concentration stock solution.

-

Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cation-adjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final concentrations. For fastidious organisms like S. pneumoniae, the broth is supplemented with 5% lysed horse blood.[1]

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: The microdilution plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis: HPLC-Fluorescence Assay

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of Nemonoxacin in biological matrices like plasma and bile.[9][14]

-

Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are extracted from 50 μL of plasma using a liquid-liquid extraction with an ethyl acetate-isopropanol (70/30, v/v) mixture.[9][14]

-

Sample Preparation (Bile): Bile samples (10 μL) are prepared by direct dilution with the mobile phase buffer.[9][14]

-

Chromatographic Separation:

-

Detection: Fluorescence is measured at an emission wavelength of 465 nm with an excitation wavelength of 285 nm.[9][14]

-

Quantification: A calibration curve is generated using spiked matrix standards. The lower limit of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[9][14]

In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key pharmacodynamic parameters.[15]

Conclusion

This compound is a promising non-fluorinated quinolone with a potent dual-targeting mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing regimens. The data and protocols summarized in this guide provide a valuable technical resource for researchers and professionals involved in the ongoing study and development of novel antimicrobial agents.

References

- 1. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 4. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]

- 6. In vitro activity of nemonoxacin (TG-873870), a novel non-fluorinated quinolone, against clinical isolates of Staphylococcus aureus, enterococci and Streptococcus pneumoniae with various resistance phenotypes in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EUCAST: MIC Determination [eucast.org]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pa.gov [pa.gov]

- 13. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nih.org.pk [nih.org.pk]

- 17. cgspace.cgiar.org [cgspace.cgiar.org]

- 18. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Nemonoxacin Malate: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin, a novel non-fluorinated quinolone (NFQ), represents a significant advancement in the fight against bacterial infections.[1][2] Administered as nemonoxacin malate, this C-8-methoxy quinolone exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive, Gram-negative, and atypical pathogens.[3][4] Notably, it has demonstrated potent efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[3][5][6] This technical guide provides an in-depth overview of the antibacterial activity of this compound, presenting key quantitative data, experimental methodologies, and its mechanism of action.

Mechanism of Action

Nemonoxacin exerts its bactericidal effects by inhibiting bacterial DNA synthesis.[2] This is achieved through a dual-targeting mechanism involving the inhibition of two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][5][7] By binding to these enzymes, nemonoxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[1][7] A key advantage of nemonoxacin is its low propensity for resistance development. Bacteria require multiple mutations in the quinolone resistance-determining regions (QRDRs) of the target genes to develop resistance to nemonoxacin, in contrast to the fewer mutations needed for resistance to some fluoroquinolones.[3][8][9]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of nemonoxacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Activity against Gram-Positive Bacteria

| Bacterial Species | Resistance Phenotype | Nemonoxacin MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | MIC₉₀: 0.12 - 0.5[10][11] |

| Methicillin-resistant (MRSA) | MIC₉₀: 1 - 4[2][10] | |

| Community-associated MRSA (CA-MRSA) | MIC₉₀: 0.06 - 0.5[4][10][12] | |

| Ciprofloxacin-susceptible MRSA | MIC₉₀: ≤0.03 - 0.25[11][12] | |

| Staphylococcus epidermidis | Methicillin-susceptible (MSSE) | MIC₉₀: 0.5[10] |

| Methicillin-resistant (MRSE) | MIC₉₀: 2[10] | |

| Streptococcus pneumoniae | Penicillin-susceptible | MIC₉₀: 0.015 - 0.25[10][11] |

| Penicillin-intermediate (PISP) | ED₅₀ (in vivo): 5.47 mg/kg[13] | |

| Penicillin-resistant (PRSP) | MIC₉₀: 0.03 - 1[10][14] | |

| Levofloxacin-resistant | MIC comparable to or better than moxifloxacin[15] | |

| Enterococcus faecalis | Vancomycin-susceptible | MIC₉₀: 1[10] |

| Vancomycin-resistant (VRE) | ED₅₀ (in vivo): 8.48-15.16 mg/kg[3][13] | |

| Enterococcus faecium | General | MIC₉₀: 128[10] |

Table 2: Activity against Gram-Negative Bacteria

| Bacterial Species | Nemonoxacin MIC (µg/mL) |

| Escherichia coli | MIC₉₀: 32[2][10] |

| Klebsiella pneumoniae | MIC₉₀: 2[10] |

| Klebsiella oxytoca | MIC₉₀: 0.5[10] |

| Proteus mirabilis | MIC₉₀: 16[2][10] |

| Pseudomonas aeruginosa | MIC₉₀: 32[2][10] |

| Acinetobacter baumannii | MIC₉₀: 1[10] |

| Haemophilus influenzae | Better activity than ciprofloxacin and levofloxacin[15] |

| Neisseria gonorrhoeae | MIC (fluoroquinolone-resistant): 0.25 - 1[8] |

| Helicobacter pylori | MIC₉₀: 0.25[3] |

Table 3: Activity against Atypical and Other Bacteria

| Bacterial Species | Nemonoxacin MIC (µg/mL) |

| Chlamydia trachomatis | MIC₉₀: 0.06[8] |

| Chlamydia pneumoniae | MIC₉₀: 0.06[4][8] |

| Clostridium difficile | Better activity than moxifloxacin, gemifloxacin, levofloxacin, and ciprofloxacin[3] |

| Nocardia spp. | MIC₉₀: 0.5 - 8[3] |

| Mycobacterium tuberculosis | Less active than other quinolones[3] |

Experimental Protocols

The determination of nemonoxacin's antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is predominantly conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A7)

This is a widely used method for quantitative susceptibility testing.

-

Preparation of Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.

-

Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[16]

-

-

Preparation of Nemonoxacin Dilutions:

-

A stock solution of this compound is prepared.

-

Serial twofold dilutions of nemonoxacin are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well containing the different concentrations of nemonoxacin.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of nemonoxacin that completely inhibits the visible growth of the bacteria.

-

Summary and Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a wide range of clinically significant pathogens. Its enhanced activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and PRSP, positions it as a valuable therapeutic option.[3][9] While its activity against some Gram-negative organisms is comparable to or slightly less than some fluoroquinolones, it remains effective against several important species.[3][9] The dual-targeting mechanism of action and the higher genetic barrier to resistance development are key advantages of nemonoxacin.[3][5][9] The standardized methodologies for susceptibility testing provide a reliable framework for its continued evaluation and clinical application. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the promising antibacterial profile of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 6. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinicaterapeutica.it [clinicaterapeutica.it]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Nemonoxacin Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated broad-spectrum antibacterial activity against a variety of pathogens, including resistant strains.[1] Its unique C-8-methoxy non-fluorinated structure contributes to its potent efficacy and favorable safety profile.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of nemonoxacin malate, summarizing key data from various in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of antimicrobial agents.

Mechanism of Action

Nemonoxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, nemonoxacin effectively disrupts essential cellular processes, leading to bacterial cell death. This dual-targeting mechanism is thought to contribute to its potent activity and a lower propensity for the development of resistance.

Figure 1: Mechanism of action of nemonoxacin.

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of nemonoxacin has been characterized by rapid absorption, extensive tissue distribution, minimal metabolism, and primarily renal excretion.

Absorption

Following oral administration, nemonoxacin is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours in preclinical models and healthy volunteers.[1]

Distribution

Nemonoxacin exhibits extensive tissue distribution, a characteristic suggested by its large apparent volume of distribution (Vz/F) of 3.81–4.25 L/kg.[1] It has a low plasma protein binding of approximately 16%, which contributes to its wide tissue penetration.[1] Studies have shown that nemonoxacin effectively penetrates various tissues, including:

-

Lungs: Concentrations in the alveolar epithelial lining fluid can be over four times higher than in plasma.[3]

-

Skin and Soft Tissue: Local drug concentrations at the site of infection have been observed to be more than 2.5 times the plasma concentration.[4]

-

Other Tissues: Nemonoxacin is also widely distributed in bronchial mucosa, bone, and the urinary system.[3][4]

Metabolism

Preclinical studies have consistently indicated that nemonoxacin undergoes minimal metabolism, with less than 5% of the parent compound being metabolized. In vitro studies have shown that it neither significantly induces nor inhibits the human hepatic cytochrome P450 3A4 (CYP3A4) enzyme, suggesting a low potential for drug-drug interactions mediated by this pathway.

Excretion

The primary route of elimination for nemonoxacin is renal excretion, with approximately 60% to 75% of the administered dose being excreted unchanged in the urine.[1] Additionally, studies in rats have demonstrated active biliary secretion of nemonoxacin.[5]

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize key pharmacokinetic parameters of nemonoxacin observed in preclinical studies.

Table 1: Single-Dose Pharmacokinetics of Nemonoxacin in Neutropenic Lung-Infected Mice (Subcutaneous Administration) [6]

| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |

| 2.5 | 0.56 | 0.67 | 0.8-1.4 |

| 10 | - | - | 0.8-1.4 |

| 40 | - | - | 0.8-1.4 |

| 80 | 7.32 | 26.10 | 0.8-1.4 |

Preclinical Pharmacodynamics

Nemonoxacin has demonstrated potent in vitro and in vivo activity against a broad range of clinically relevant pathogens, including drug-resistant strains.

In Vitro Activity

Nemonoxacin exhibits potent in vitro activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), as well as atypical pathogens.[1]

Table 2: In Vitro Activity of Nemonoxacin Against Selected Pathogens [3][4]

| Organism | Nemonoxacin MIC Range (μg/mL) | Levofloxacin MIC Range (μg/mL) | Moxifloxacin MIC Range (μg/mL) |

| S. pneumoniae | 0.06–0.25 | 0.5–1 | 0.125–0.5 |

| Moxifloxacin-resistant MRSA | Active | - | - |

In Vivo Efficacy

The in vivo efficacy of nemonoxacin has been evaluated in various animal models of infection, most notably the neutropenic murine lung infection model. In this model, nemonoxacin demonstrated significant, dose-dependent bactericidal activity against S. pneumoniae.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The PK/PD parameter that best correlates with the efficacy of nemonoxacin against S. pneumoniae in the neutropenic murine lung infection model is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC).

Table 3: fAUC0-24/MIC Targets for Nemonoxacin Against S. pneumoniae in a Neutropenic Murine Lung Infection Model [6]

| Efficacy Endpoint | fAUC0-24/MIC Target |

| 2-log10 kill effect | 44.4 |

Experimental Protocols

In Vivo Pharmacokinetic and Pharmacodynamic Studies: Neutropenic Murine Lung Infection Model

A common preclinical model to assess the PK and PD of antibiotics against respiratory pathogens is the neutropenic murine lung infection model.

Figure 2: Workflow for in vivo PK/PD studies.

-

Animal Model: Female ICR mice are typically used.

-

Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are infected via intranasal inoculation with a suspension of S. pneumoniae.

-

Pharmacokinetic Study:

-

Dosing: Single subcutaneous doses of nemonoxacin are administered.

-

Sample Collection: Blood and bronchoalveolar lavage (BAL) fluid samples are collected at various time points post-dosing.

-

Bioanalysis: Nemonoxacin concentrations in plasma and BAL fluid are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

-

Pharmacodynamic Study:

-

Dose-Fractionation Study: To determine the predictive PK/PD index, total daily doses are administered in different dosing intervals (e.g., every 6, 8, 12, or 24 hours).

-

Dose-Ranging Study: To determine the magnitude of the PK/PD index required for different levels of efficacy, single daily doses of varying concentrations are administered.

-

Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and lungs are harvested to determine the bacterial load (colony-forming units per gram of lung tissue).

-

In Vitro Susceptibility Testing

-

Method: The minimum inhibitory concentrations (MICs) of nemonoxacin are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Infection Model

-

Purpose: To simulate human pharmacokinetic profiles and evaluate the time-course of bacterial killing.

-

Methodology: A one-compartment in vitro infection model is often used. The model consists of a central compartment containing bacterial culture in a suitable broth. Nemonoxacin is introduced into the model to simulate the concentration-time profiles observed in humans after oral administration. Samples are periodically withdrawn to determine both the nemonoxacin concentration and the viable bacterial count.

In Vitro Metabolism Studies

While specific, detailed public data on the in vitro metabolism of nemonoxacin is limited, a general approach to assess this involves the use of liver microsomes.

-

Enzyme Source: Liver microsomes from different species (e.g., human, rat, mouse) are used to assess inter-species differences in metabolism.

-

Incubation: Nemonoxacin is incubated with liver microsomes in the presence of cofactors such as NADPH.

-

Analysis: The disappearance of the parent drug over time is monitored by LC-MS/MS to determine metabolic stability. The formation of potential metabolites is also investigated.

Conclusion

The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. Its rapid absorption, extensive tissue penetration, minimal metabolism, and potent in vivo efficacy, particularly against key respiratory pathogens, underscore its potential as a valuable therapeutic agent for the treatment of bacterial infections. The identification of fAUC0-24/MIC as the predictive PK/PD index provides a strong basis for optimizing dosing regimens in clinical settings. Further research into its tissue distribution in a wider range of organs and more detailed in vitro metabolism studies would provide an even more complete preclinical profile.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 5. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Nemonoxacin Malate Resistance Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent broad-spectrum activity against a variety of clinically significant pathogens, particularly Gram-positive bacteria such as multi-drug resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique C-8-methoxy structure contributes to a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which is thought to lower its propensity for selecting resistant mutants compared to other fluoroquinolones.[2][3] Understanding the molecular mechanisms by which bacteria develop resistance to nemonoxacin is crucial for its effective clinical use and for the development of future antimicrobial agents. This guide provides a detailed overview of the core resistance mechanisms, experimental protocols to study them, and quantitative data on the impact of these mechanisms on nemonoxacin susceptibility.

Core Resistance Mechanisms

Bacterial resistance to nemonoxacin, like other quinolones, primarily arises from three main mechanisms:

-

Target Gene Mutations: Alterations in the genes encoding the primary targets of nemonoxacin, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of the drug, leading to decreased susceptibility.

-

Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps can actively transport nemonoxacin out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.

-

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, can confer low-level resistance to nemonoxacin and facilitate the selection of higher-level resistance mechanisms.

Quantitative Data on Nemonoxacin Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for nemonoxacin and comparator fluoroquinolones against various bacterial strains with and without defined resistance mechanisms.

Table 1: Nemonoxacin MICs against Staphylococcus aureus with Target Site Mutations

| Strain Type | Resistance Mechanism | Nemonoxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |

| Wild-Type MSSA | None | 0.03 - 0.12 | 0.25 - 0.5 | 0.12 - 0.5 | 0.06 - 0.12 |

| Wild-Type MRSA | None | 0.06 - 0.25 | 0.5 - 1 | 0.25 - 1 | 0.06 - 0.25 |

| MRSA | gyrA (S84L) | 1 - 4 | >32 | >32 | 4 - 8 |

| MRSA | gyrA (S84L) + parC (S80F/Y) | 4 - 16 | >64 | >64 | 8 - 32 |

| MRSA | gyrA (S84L) + parC (E84K) | ≥2 | - | - | - |

Data compiled from multiple sources, including Huang et al., 2022.[4][5]

Table 2: Nemonoxacin MICs against Streptococcus pneumoniae with Target Site Mutations

| Strain Type | Resistance Mechanism | Nemonoxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | | --- | --- | --- | --- | | Penicillin-Susceptible | None | ≤0.008 - 0.06 | 0.5 - 1 | 0.06 - 0.125 | | Penicillin-Resistant | None | 0.015 - 0.125 | 0.5 - 2 | 0.06 - 0.25 | | Levofloxacin-Resistant | parC mutation | 0.25 - 1 | ≥4 | 0.25 - 1 | | Levofloxacin-Resistant | parC + gyrA mutations | 1 - 4 | ≥16 | 1 - 4 |

Data compiled from multiple sources, including Li et al., 2015 and Chen et al., 2025.[1][2]

Table 3: Effect of Efflux Pump Inhibitor (Reserpine) on Fluoroquinolone MICs against S. aureus

| Fluoroquinolone | MIC without Reserpine (µg/mL) | MIC with Reserpine (20 mg/L) (µg/mL) | Fold Decrease in MIC |

| Ciprofloxacin | 1 - >64 | 0.25 - 16 | 4-fold in 47% of isolates |

| Moxifloxacin | 0.125 - 8 | 0.06 - 4 | up to 4-fold in 21% of isolates |

| Nemonoxacin | Data not directly available, but a similar or lesser effect than on ciprofloxacin is expected. | - | - |

Data for ciprofloxacin and moxifloxacin from Schmitz et al., 1998.[6][7] While direct data for nemonoxacin is not available, the effect of reserpine on other fluoroquinolones suggests a potential role for NorA-like efflux pumps in nemonoxacin resistance.

Table 4: Impact of Plasmid-Mediated Quinolone Resistance (PMQR) Genes on Ciprofloxacin MICs

| PMQR Gene | Host Strain | Fold Increase in Ciprofloxacin MIC |

| qnrA | E. coli | 8 to 32-fold |

| qnrB | E. coli | 8 to 32-fold |

| qnrS | E. coli | 8 to 83-fold |

| aac(6')-Ib-cr | E. coli | 2 to 4-fold |

Data from various sources.[8] The presence of these genes is expected to have a similar, though potentially less pronounced, effect on nemonoxacin MICs.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of nemonoxacin resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

-

Nemonoxacin malate analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Multichannel pipette

Protocol:

-

Preparation of Nemonoxacin Stock Solution: Prepare a stock solution of nemonoxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) and then dilute in CAMHB.

-

Serial Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. Add 50 µL of the nemonoxacin working solution (e.g., 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of nemonoxacin that completely inhibits visible bacterial growth (i.e., the first clear well).

Sequencing of Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC

This protocol is for the identification of mutations in the primary target genes of nemonoxacin.

Materials:

-

Bacterial genomic DNA extraction kit

-

PCR primers for gyrA and parC QRDRs (see Table 5)

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA sequencing service or equipment

Protocol:

-

Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol.

-

PCR Amplification:

-

Set up a PCR reaction containing genomic DNA, forward and reverse primers for either gyrA or parC, Taq polymerase, dNTPs, and PCR buffer.

-

Use the thermocycler conditions outlined in Table 5.

-

-

Verification of PCR Product: Run a small volume of the PCR product on an agarose gel to confirm amplification of a fragment of the expected size.

-

DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequence with the wild-type reference sequence for the respective gene to identify any nucleotide changes and corresponding amino acid substitutions.

Table 5: Example PCR Primers and Conditions for gyrA and parC Sequencing

| Target Gene | Organism | Primer Sequence (5' to 3') | Annealing Temp. (°C) | Product Size (bp) |

| gyrA | S. aureus | F: GGTGAACGTATGCGTGATATTGR: TTAATGCGCTCGTCGTTATT | 55 | ~220 |

| parC | S. aureus | F: GAGGATATTGGTAAAGCACGTAR: GCTCCATACCAATATTGACATCC | 55 | ~200 |

| gyrA | S. pneumoniae | F: TCGTACTTCAATGCCGTCAAR: GCGATACCATAGCACTGTCC | 60 | ~219 |

| parC | S. pneumoniae | F: GATAAGGGAGATTTGGCAGATTR: TCTACGCGCTTTCTACCAAC | 60 | ~209 |

Note: Primer sequences and thermocycler conditions may need to be optimized for specific strains and equipment.[9][10]

Efflux Pump Activity Assessment using the Ethidium Bromide-Agar Cartwheel Method

This method provides a qualitative assessment of efflux pump activity.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Ethidium bromide (EtBr)

-

Bacterial cultures grown to mid-log phase

-

UV transilluminator

Protocol:

-

Preparation of EtBr-Agar Plates: Prepare MHA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.

-

Inoculation: Adjust bacterial cultures to a 0.5 McFarland standard. Using a sterile swab, streak the bacterial isolates from the center of the plate to the edge in a radial pattern, resembling the spokes of a cartwheel. Up to 12 isolates can be tested on a single plate.

-

Incubation: Incubate the plates at 37°C for 16-18 hours in the dark.

-

Visualization: Examine the plates under UV illumination. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show less fluorescence at higher EtBr concentrations compared to strains with low or no efflux activity.

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathways and Logical Relationships

Caption: Core mechanisms of Nemonoxacin resistance and their consequences.

Experimental Workflow for Characterizing Resistance

Caption: Workflow for investigating Nemonoxacin resistance mechanisms.

Conclusion

Resistance to nemonoxacin is a multifactorial process involving target site mutations, efflux pump overexpression, and plasmid-mediated mechanisms. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided in this guide, is essential for monitoring the emergence of resistance, guiding clinical therapy, and informing the development of next-generation antimicrobial agents. The dual-targeting nature of nemonoxacin appears to necessitate the accumulation of multiple resistance mechanisms for high-level resistance, a characteristic that may prolong its clinical utility. Continued surveillance and research into these resistance pathways are critical to preserving the efficacy of this important therapeutic agent.

References

- 1. clinicaterapeutica.it [clinicaterapeutica.it]

- 2. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 3. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alteration in the GyrA Subunit of DNA Gyrase and the ParC Subunit of DNA Topoisomerase IV in Quinolone-Resistant Clinical Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

Nemonoxacin Malate: An In-depth Technical Guide on Early-Stage Therapeutic Potential

Introduction

Nemonoxacin is a novel, C-8-methoxy non-fluorinated quinolone antibiotic that has demonstrated potent broad-spectrum activity against a wide variety of clinically significant pathogens.[1] Developed in response to the growing threat of antibiotic resistance, nemonoxacin has shown particular efficacy against Gram-positive bacteria, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique chemical structure, lacking a fluorine atom at the C-6 position, is suggested to contribute to a lower potential for certain side effects and the development of resistance compared to traditional fluoroquinolones.[3][4] This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of nemonoxacin malate, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and early clinical findings.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] By forming a stable complex with the enzyme-DNA intermediate, nemonoxacin prevents the re-ligation of cleaved DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[5] This dual-targeting mechanism is particularly effective against Gram-positive bacteria and is thought to contribute to its high barrier against the development of resistance.[3][6] Bacteria would need to acquire multiple mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding both enzymes to develop resistance to nemonoxacin.[1][7]

Quantitative Data Summary

In Vitro Activity

Nemonoxacin has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][8] Its activity is particularly noteworthy against resistant strains.

Table 1: In Vitro Activity of Nemonoxacin and Comparators (MIC in µg/mL)

| Organism | Nemonoxacin MIC90 | Levofloxacin MIC90 | Moxifloxacin MIC90 | Ciprofloxacin MIC90 | Other Comparators (MIC90) |

| Gram-Positive | |||||

| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.5[8][9] | 16[9] | 4[9] | 32[9] | Vancomycin: 4, Teicoplanin: 4[9] |

| Methicillin-Resistant S. aureus (MRSA) | 1 - 4[8][10] | ≥32[8] | 8[8] | ≥16[8] | Vancomycin: 2, Teicoplanin: 4[9] |

| Community-Acquired MRSA (CA-MRSA) | 0.06 - 0.5[8][10] | - | - | - | Daptomycin: 0.25, Tigecycline: 0.5[1] |

| S. epidermidis (MSSE & MRSE) | 0.5 - 2[8] | - | - | - | - |

| S. pneumoniae (Penicillin-Susceptible) | 0.015[8] | 2[10] | 0.25[10] | - | Gemifloxacin: similar to Nemonoxacin[10] |

| S. pneumoniae (Penicillin-Resistant) | 0.03[8] | - | - | - | - |

| Enterococcus faecalis | 1 - 2[8][10] | - | - | - | Vancomycin: >2[1] |

| Enterococcus faecium (VRE) | 16[10] | - | - | - | - |

| Gram-Negative | |||||

| Escherichia coli | 32[11] | - | - | - | - |

| Proteus mirabilis | 16[11] | - | - | - | - |

| Pseudomonas aeruginosa | 32[11] | - | - | - | - |

| Atypical Pathogens | |||||

| Chlamydia trachomatis | 0.06[12] | 0.25[1] | - | - | Azithromycin: 0.015, Doxycycline: 0.125[1][12] |

| Chlamydia pneumoniae | 0.06[12] | 0.5[1] | - | - | Azithromycin: 0.06, Doxycycline: 0.125[1][12] |

| Mycoplasma pneumoniae | - | - | - | - | More active than levofloxacin and moxifloxacin[6] |

| Helicobacter pylori | 0.25[1] | - | - | - | 1- to 2-fold lower MIC than ciprofloxacin, levofloxacin, and moxifloxacin[1] |

In Vivo Efficacy

The in vivo efficacy of nemonoxacin has been evaluated in various murine infection models, demonstrating significant therapeutic effects, particularly against Gram-positive pathogens.[4][13]

Table 2: In Vivo Efficacy of Nemonoxacin and Levofloxacin in Murine Systemic Infection Models (ED50 in mg/kg)

| Pathogen Strain | Nemonoxacin ED50 | Levofloxacin ED50 |

| MSSA | 2.08[4][13] | - |

| MRSA | 2.59[4][13] | - |

| Levofloxacin-resistant MRSC | 2.52[4][13] | - |

| Penicillin-Intermediate S. pneumoniae (PISP) | 5.47[4][13] | - |

| Penicillin-Resistant S. pneumoniae (PRSP) | 3.68 - 5.28[4][13] | - |

| E. coli | 3.13 - 5.28[4][13] | Lower efficacy than levofloxacin (P<0.01)[1][13] |

| E. faecalis (VRE) | 8.48 - 15.16[4][13] | - |

Note: Nemonoxacin showed significantly higher therapeutic efficacy (P<0.01) than levofloxacin against infections caused by Gram-positive isolates.[4][13]

Pharmacokinetics

Pharmacokinetic studies in both animals and healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of nemonoxacin.

Table 3: Pharmacokinetic Parameters of Nemonoxacin

| Subject | Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Notes |

| Neutropenic Murine Lung Infection Model [14][15] | 2.5 - 80 mg/kg (subcutaneous) | 0.56 - 7.32 | - | 0.8 - 1.4 | 0.67 - 26.10 (AUC0-24) | Epithelial lining fluid penetration ratio of total drug was 1.40.[15] |

| Healthy Human Volunteers (Single Oral Dose) [16] | 25 - 1500 mg | Dose-dependent | 1 - 2 | ~9 - 16 | Dose-dependent (AUC0-∞) | Rapidly absorbed. |

| Healthy Human Volunteers (Multiple Oral Doses) [17] | 75 - 1000 mg/day for 10 days | Dose-proportional | 1 - 2 | ~19.7 (on day 10) | Dose-proportional (AUC0-24) | Little accumulation. |

| Diabetic Foot Infection Patients [18][19] | 750 mg once daily | - | ~2 | - | 3.08 (AUC0-24 tissue/plasma ratio) | Drug concentrations in soft tissue were >2.5 times that in plasma.[18][19] |

Early-Stage Clinical Trial Outcomes

Phase II and III clinical trials have primarily focused on the treatment of community-acquired pneumonia (CAP) and diabetic foot infections (DFIs).

Table 4: Summary of Clinical Trial Results

| Indication | Study Phase | Nemonoxacin Dose | Comparator | Clinical Success/Cure Rate (Nemonoxacin) | Clinical Success/Cure Rate (Comparator) | Key Findings |

| Community-Acquired Pneumonia (CAP) [1][7][20] | Phase II/III | 500 mg or 750 mg oral, once daily for 7 days | Levofloxacin 500 mg oral, once daily for 7 days | 87.0% - 89.9% (evaluable ITT)[1][7] | 91.1% (evaluable ITT)[1][7] | Nemonoxacin was non-inferior to levofloxacin and well-tolerated.[1][7] |

| Community-Acquired Pneumonia (CAP) [20] | Phase III | 500 mg IV, once daily for 7-14 days | Levofloxacin 500 mg IV, once daily for 7-14 days | 91.8% (mITT) | 85.7% (mITT) | Nemonoxacin was effective, safe, and non-inferior to levofloxacin.[20] |

| Diabetic Foot Infections (DFI) [1][18][19] | Phase II | 750 mg oral, once daily for 7-14 days | N/A (open-label, single-arm) | 95.7% (ITT, at test-of-cure)[18][19] | N/A | Good clinical and microbiological success rates; well-tolerated.[18][19] |

Experimental Protocols

In Vitro Susceptibility Testing

-

Methodology: The minimum inhibitory concentrations (MICs) of nemonoxacin and comparator agents were determined by the agar dilution method.[10]

-

Procedure:

-

Bacterial isolates were cultured to a standardized inoculum density.

-

Serial twofold dilutions of the antimicrobial agents were incorporated into Mueller-Hinton agar plates.

-

A standardized suspension of each bacterial isolate was inoculated onto the agar plates.

-

Plates were incubated under appropriate atmospheric and temperature conditions.

-

The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

-

Murine Systemic and Local Infection Models

-

Objective: To evaluate the in vivo antibacterial efficacy of nemonoxacin compared to other agents.[4][13]

-

Systemic Infection (Peritonitis) Model:

-

Mice were challenged intraperitoneally with a lethal dose of a single bacterial pathogen.[21]

-

Nemonoxacin or a comparator drug was administered subcutaneously or orally at various doses at specified time points post-infection.

-

The survival of the mice was monitored for a defined period (e.g., 7 days).

-

The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, was calculated.[13]

-

-

Pulmonary Infection Model:

-